Diorcinol

Description

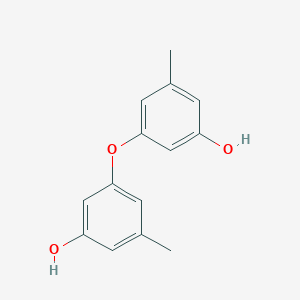

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxy-5-methylphenoxy)-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCJQQBYWVGMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318702 | |

| Record name | Diorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20282-75-1 | |

| Record name | Diorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diorcinols are a class of naturally occurring diphenyl ether compounds, primarily isolated from various fungal species, notably those of the Aspergillus genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of diorcinols, with a specific focus on Diorcinol D as a representative molecule. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and isolation, and an elucidation of its mechanism of action against Candida albicans. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties of Diorcinol D

Diorcinols are characterized by a core structure of two orcinol (3,5-dihydroxytoluene) moieties linked by an ether bond. The various diorcinol analogues are distinguished by the presence and position of additional substituents, most commonly prenyl groups. Due to the focus of recent synthetic and biological studies, Diorcinol D will be used as the primary example in this guide.

Chemical Structure and Identification

-

IUPAC Name: 3-(3-hydroxy-5-methylphenoxy)-5-methyl-4-(3-methylbut-2-enyl)phenol[1]

-

Synonyms: Diorcinol D

-

Chemical Class: Aromatic Ether[1]

Quantitative Physicochemical Data

The experimental determination of physical properties such as melting and boiling points for many diorcinol derivatives is not widely reported in the literature. The data presented below for Diorcinol D are primarily computed values sourced from chemical databases. For context, the properties of the related but simpler compound, diphenyl ether, are included.

| Property | Diorcinol D | Diphenyl Ether (for comparison) | Data Source |

| Molecular Formula | C₁₉H₂₂O₃ | C₁₂H₁₀O | PubChem[1], Wikipedia[2] |

| Molecular Weight | 298.4 g/mol | 170.21 g/mol | PubChem[1], Wikipedia[2] |

| Melting Point | Not Reported | 25 to 26 °C | Wikipedia[2] |

| Boiling Point | Not Reported | 258.55 °C | Wikipedia[2] |

| Solubility | Not Reported | Insoluble in water | Wikipedia[2] |

| XLogP3-AA (Computed) | 5.4 | 4.2 | PubChem[1], PubChem[3] |

| Hydrogen Bond Donor Count | 2 | 0 | PubChem[1], PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | 1 | PubChem[1], PubChem[3] |

Spectral Data

Mass Spectrometry (MS)

An experimental Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Diorcinol D has been reported.

-

MS Type: LC-MS

-

Precursor Type: [M+H]⁺

-

Precursor m/z: 299.16

-

Key Fragment Ions (m/z): 243.100479 (100%), 243.104080 (80.97%), 69.069969 (79.43%), 243.096893 (74.69%), 69.069427 (65.64%)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise arrangement of atoms in diorcinol molecules.

¹³C NMR of Diorcinol (Unspecified Isomer, Solvent: CD₃OD) A ¹³C NMR spectrum for a compound identified as "Diorcinol" is available in the SpectraBase database. The specific isomer is not detailed, but the data provides insight into the typical chemical shifts for the carbon skeleton of a basic diorcinol structure.

(Note: The raw spectral data with peak assignments for Diorcinol D is not available in the searched literature. The structural confirmation in the cited synthesis paper was based on NMR analysis, but the data was likely provided in supplementary materials not accessible through the searches.)

¹H NMR of Diorcinol Derivatives Studies on related diorcinol monoethers have shown that ¹H NMR spectra can be complex, sometimes revealing the presence of multiple conformers in solution, with signal doubling observed at low temperatures.[4][5]

Experimental Protocols

Total Synthesis of Diorcinol D

The first total synthesis of Diorcinol D was reported by Boehlich et al. (2020).[6] The synthetic route is highly efficient and divergent, allowing for the preparation of several diorcinol analogues. The key steps are outlined below.

Caption: General workflow for isolating diorcinols from fungi.

Detailed Methodology:

-

Fungal Culture: The desired fungal strain (e.g., Aspergillus versicolor) is cultured on a suitable sterile medium (either liquid or solid) and incubated for a period sufficient to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the mixture of compounds. This usually involves initial separation by column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Further Purification: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the desired diorcinol. These fractions are then pooled and may require further purification, often using high-performance liquid chromatography (HPLC), to obtain the pure compound.

-

Structure Confirmation: The structure of the isolated pure diorcinol is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity and Signaling Pathways

Antifungal Mechanism of Action of Diorcinol D

Diorcinol D has been shown to exert potent fungicidal activity against Candida albicans, a common human fungal pathogen. Its mechanism of action involves a multi-pronged attack on the fungal cell.

Signaling Pathway of Diorcinol D's Antifungal Action

Caption: Antifungal mechanism of Diorcinol D against C. albicans.

Elucidation of the Pathway:

Studies have demonstrated that Diorcinol D's primary mode of action against Candida albicans is the disruption of the plasma membrane. This leads to a cascade of downstream effects:

-

Cytoplasm Membrane Destruction: Diorcinol D directly compromises the integrity of the fungal cell membrane. This disruption increases membrane permeability.

-

Osmotic Stress and HOG Pathway Activation: The increased permeability leads to osmotic stress. In response, the fungal cell attempts to compensate by accumulating intracellular glycerol, a process regulated by the High Osmolarity Glycerol (HOG) signaling pathway.

-

ROS Accumulation and Mitochondrial Dysfunction: In addition to membrane damage, Diorcinol D treatment results in a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS leads to oxidative stress and subsequent mitochondrial dysfunction.

-

Fungal Cell Death: The combined effects of catastrophic membrane damage and severe oxidative stress ultimately lead to fungal cell death.

This dual mechanism of membrane disruption and ROS induction makes Diorcinol D an effective and rapidly acting fungicidal agent.

Conclusion

Diorcinols represent a promising class of natural products with significant therapeutic potential. This guide has consolidated the available technical information on the physical and chemical properties of Diorcinol D, providing a foundation for further research and development. The elucidation of a total synthetic route opens avenues for the creation of novel analogues with potentially enhanced activities and improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action, such as the antifungal pathway of Diorcinol D, will be instrumental in guiding future drug design and development efforts targeting challenging pathogens. Further experimental characterization of the physical properties and comprehensive spectral analysis of a wider range of diorcinol derivatives are warranted to build a more complete profile of this important class of compounds.

References

- 1. Diorcinol D | C19H22O3 | CID 72696570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 3. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Structure, absolute configuration, and variable-temperature 1H-NMR study of (±)-versiorcinols A–C, three racemates of diorcinol monoethers from the sponge-associated fungus Aspergillus versicolor 16F-11 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

Diorcinol from Lichens: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diorcinol and its derivatives represent a class of diphenyl ether compounds with significant biological activities, including potent antifungal and cytotoxic effects. While lichens have long been recognized as a prolific source of unique secondary metabolites, recent research has highlighted that endolichenic fungi, residing within the lichen thallus, are the primary producers of many of these compounds, including diorcinols. This technical guide provides an in-depth overview of the natural sources of diorcinol, focusing on the symbiotic relationship between lichens and their fungal inhabitants. It further details the experimental protocols for the isolation and purification of diorcinol from fungal cultures, presents available quantitative data, and visualizes the underlying mechanisms of action and experimental workflows.

Natural Sources of Diorcinol

Diorcinol and its analogues are not typically isolated directly from the lichen thallus in significant quantities. Instead, the primary producers are endolichenic fungi, which live symbiotically within the lichen. The most well-documented fungal source of diorcinol and its derivatives is Aspergillus versicolor .

One notable example is the isolation of several diorcinol compounds, including Diorcinol D, G, and H, from an Aspergillus versicolor strain found inhabiting the lichen Lobaria quercizans [1]. This symbiotic relationship underscores the importance of investigating the microbial communities within lichens to discover novel bioactive compounds. While other lichen species may host diorcinol-producing fungi, the Lobaria quercizans and Aspergillus versicolor association is a key documented source.

Isolation and Purification of Diorcinol from Endolichenic Fungi

The isolation of diorcinol involves the cultivation of the endolichenic fungus, followed by extraction and chromatographic purification of the secondary metabolites. The following protocols are synthesized from methodologies reported for the isolation of diorcinol and similar diphenyl ethers from Aspergillus versicolor and other fungi.

Fungal Cultivation and Fermentation

A critical first step is the successful cultivation of the endolichenic fungus.

Experimental Protocol:

-

Fungal Isolation: Isolate the endolichenic fungus from the surface-sterilized thallus of a host lichen (e.g., Lobaria quercizans) on a suitable agar medium, such as Potato Dextrose Agar (PDA).

-

Seed Culture: Inoculate a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with the purified fungal culture. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days to generate a seed culture.

-

Large-Scale Fermentation: Use the seed culture to inoculate a larger volume of production medium. Solid-state fermentation on a rice medium or liquid fermentation can be employed. Incubate for 21-30 days at room temperature to allow for the production and accumulation of secondary metabolites.

Extraction of Crude Metabolites

Experimental Protocol:

-

Harvesting: After the incubation period, harvest the entire fungal culture, including the mycelia and the fermentation broth.

-

Solvent Extraction: Macerate the fungal biomass and extract the whole culture with an organic solvent such as ethyl acetate (EtOAc) at a 1:1 (v/v) ratio. Repeat the extraction process three times to ensure maximum recovery of the metabolites.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of Diorcinol

Purification of diorcinol from the crude extract is typically achieved through a series of chromatographic steps.

Experimental Protocol:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate. Start with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., gradients of 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

-

Purpose: To separate compounds based on their size and to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detector, typically monitoring at 210 nm and 254 nm.

-

Outcome: This step yields highly purified diorcinol compounds.

-

Quantitative Data

Quantitative data on the yield of diorcinol from lichens or their endolichenic fungi is not extensively reported in the literature. The yield is highly dependent on the fungal strain, culture conditions, and extraction methodology. The following table summarizes the types of quantitative data found in the literature for diorcinol derivatives.

| Compound | Source Organism | Method of Quantification | Reported Yield/Activity |

| Diorcinol D | Aspergillus versicolor (endolichenic fungus) | Not specified | Not specified |

| Diorcinols B-E | Aspergillus versicolor (marine-derived) | Not specified | Not specified |

| Diorcinols G, H, I | Aspergillus versicolor from Lobaria quercizans | Not specified | Not specified |

Mechanism of Action and Experimental Workflows

Antifungal Mechanism of Diorcinol D against Candida albicans

Diorcinol D has been shown to exert its fungicidal activity against Candida albicans through a multi-faceted mechanism that primarily targets the cell membrane and induces oxidative stress.

Caption: Antifungal mechanism of Diorcinol D against Candida albicans.

General Workflow for Isolation of Diorcinol

The following diagram illustrates the general experimental workflow for the isolation of diorcinol from an endolichenic fungus.

References

Spectroscopic and Mechanistic Insights into Diorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diorcinol, a naturally occurring diphenyl ether with known biological activities. The guide details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and presents a visualization of the antifungal mechanism of a closely related derivative, Diorcinol D.

Spectroscopic Data of Diorcinol and its Derivatives

The following tables summarize the available spectroscopic data for diorcinol and its derivatives. It is important to note that a complete, publicly available dataset for the parent diorcinol molecule is limited. Much of the detailed spectroscopic analysis has been performed on its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for a diorcinol monoether, which provides insight into the diorcinol scaffold.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Diorcinol Monoether (Versiorcinol A) in DMSO-d₆.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

| 1 | 151.7 | |

| 2' | 6.23 (d, J = 2.4) | |

| 4' | 6.17 (d, J = 2.3) | |

| 6' | 6.18 (t, J = 2.2) | |

| 2'' | 6.25 (m) | |

| 4'' | 6.33 (m) | |

| C-O | 156.9, 155.8, 158.1, 157.2 | |

| CH₃ | Data not available | Data not available |

Data adapted from a study on diorcinol monoethers isolated from Aspergillus versicolor.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for diorcinol would be expected to arise from its hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functionalities.

Table 2: Characteristic Infrared Absorption Bands for Diorcinol Functional Groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H stretch (phenolic) | 3600 - 3200 (broad) | Indicates the presence of hydroxyl groups, often involved in hydrogen bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the aromatic rings. |

| C=C stretch (aromatic) | 1600 - 1450 | Indicates the carbon-carbon double bonds within the aromatic rings. |

| C-O-C stretch (ether) | 1300 - 1000 | Corresponds to the stretching vibration of the ether linkage. |

| O-H bend (phenolic) | 1410 - 1310 | Bending vibration of the hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For diorcinol (C₁₄H₁₄O₃), the expected exact mass is approximately 230.0943 g/mol .

Table 3: Mass Spectrometry Data for Diorcinol.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Exact Mass | 230.094294 g/mol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified diorcinol sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a sufficient number of scans for adequate signal averaging.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in diorcinol.

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[4] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4]

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Sample Analysis:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Interpretation:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of diorcinol.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the diorcinol sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Utilize a mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).

-

Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

-

LC-MS Analysis:

-

Inject the sample solution into the LC system.

-

Separate the components on a suitable column (e.g., C18).

-

The eluent from the column is introduced into the mass spectrometer.

-

-

Mass Spectrum Acquisition:

-

Acquire mass spectra in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it to obtain structural information.

-

-

Data Analysis:

Antifungal Mechanism of Diorcinol D

Diorcinol D, a derivative of diorcinol, has been shown to exert its antifungal activity against Candida albicans through a multi-faceted mechanism involving the disruption of the cell membrane and the induction of oxidative stress.[12][13][14] This process is visualized in the following diagram.

Caption: Antifungal mechanism of Diorcinol D against Candida albicans.

References

- 1. scispace.com [scispace.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]

The Diorcinols: A Technical Guide to Their Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diorcinol compounds represent a class of naturally occurring diphenyl ethers, predominantly isolated from fungal species. Their discovery has unveiled a family of molecules with a diverse and promising range of biological activities, including potent antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of diorcinol compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery and History

The first mention of a diorcinol compound in scientific literature dates back to 1968, when it was isolated from the fungus Aspergillus rugulosus.[1] Since then, a variety of diorcinol derivatives have been discovered from both terrestrial and marine-derived fungi, with Aspergillus species, particularly Aspergillus versicolor, being a prominent source.[2][3][4][5] These compounds are characterized by a core diphenyl ether structure, with both phenyl rings bearing hydroxyl and methyl substituents.[2][6][7] Variations in the substitution pattern and the presence of additional functionalities, such as prenyl groups, give rise to the diverse family of diorcinol analogues.[8]

A brief timeline of the discovery of key diorcinol compounds is as follows:

-

1968: The first diorcinol is isolated from Aspergillus rugulosus.[1]

-

Subsequent decades: Numerous diorcinol derivatives, including Diorcinol D, E, G, H, I, J, and K, are isolated from various fungal sources, primarily Aspergillus species.[2][9][10][11] These discoveries highlight the structural diversity within this compound class.

-

2013: Diorcinols B, C, and E are isolated from the marine-derived fungus Aspergillus versicolor ZLN-60, demonstrating the potential of marine environments as a source of novel diorcinols.

-

Recent Years: Research continues to uncover new diorcinol analogues and to explore their biological activities and potential therapeutic applications.

Chemical Structure and Properties

The fundamental structure of diorcinol compounds is a diphenyl ether scaffold. The variations in the positions of the hydroxyl and methyl groups on the two phenyl rings, as well as the addition of other substituents, lead to a wide array of derivatives.

Table 1: Physicochemical Properties of Selected Diorcinol Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Diorcinol | C₁₄H₁₄O₃ | 230.26 | [11] |

| Diorcinol D | C₁₉H₂₂O₃ | 300.38 | [9] |

| Diorcinol E | C₁₉H₂₂O₄ | 314.38 | [10] |

Biological Activities and Quantitative Data

Diorcinol compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antifungal Activity

Several diorcinol compounds, most notably Diorcinol D, exhibit potent antifungal activity, particularly against Candida species.

Table 2: Antifungal Activity of Diorcinol D

| Fungal Strain | MIC (μg/mL) | Reference |

| Candida albicans | 8 | |

| Candida glabrata | 32 | |

| Candida krusei | 32 | |

| Candida parapsilosis | 16 | |

| Candida tropicalis | 16 |

Antibacterial Activity

Diorcinols have also shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Selected Diorcinol Compounds

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Diorcinol D | Staphylococcus aureus (MRSA) | - | [8] |

| Diorcinol I | Staphylococcus aureus (MRSA) | - | [8] |

| Diorcinol J | Staphylococcus aureus (MRSA) | - | [8] |

Note: Specific MIC values for antibacterial activity were not consistently available in the reviewed literature, but the compounds were reported to show significant inhibition.

Cytotoxic Activity

A number of diorcinol compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Selected Diorcinol Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diorcinol B | HeLa | - | |

| K562 | - | ||

| Diorcinol C | HeLa | 31.5 | |

| K562 | 48.9 | ||

| Diorcinol D | A549 (Lung) | 17.9 (mg/L) | [2] |

| A2780 (Ovarian) | 19.3 (mg/L) | [2] | |

| MDA-MB-231 (Breast) | 18.6 (mg/L) | [2] | |

| Diorcinol E | HeLa | 36.5 | |

| Diorcinol G | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |

| Diorcinol H | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |

| Diorcinol I | PC3, A549, A2780, MDA-MB-231, HEPG2 | - | [2] |

| Diorcinol N | A3 (Leukemia) | - | |

| Jurkat (Leukemia) | - | ||

| MCF-7 (Breast) | - | ||

| MDA-MB-231 (Breast) | - | ||

| DU-145 (Prostate) | - | ||

| PC-3 (Prostate) | - | ||

| A549 (Lung) | - | ||

| HCC827 (Lung) | - | ||

| HeLa (Cervical) | - |

Note: Some data was reported in mg/L and has been noted accordingly. Direct conversion to µM requires the molecular weight of the specific compound.

Mechanisms of Action

Antifungal Mechanism of Diorcinol D

The antifungal action of Diorcinol D against Candida albicans is a well-studied process involving a multi-pronged attack on the fungal cell. The primary mechanisms are the disruption of the cytoplasmic membrane and the induction of oxidative stress through the accumulation of reactive oxygen species (ROS).[3][12] This leads to mitochondrial dysfunction and ultimately, fungal cell death. Furthermore, Diorcinol D has been shown to inhibit efflux pumps and interfere with ergosterol biosynthesis, which contributes to its efficacy and can lead to synergistic effects when combined with other antifungal agents like fluconazole.[13][14]

Caption: Antifungal mechanism of Diorcinol D against Candida albicans.

Antibacterial Mechanism

The antibacterial mechanism of diorcinol compounds appears to primarily involve the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing bacterial cell death. Transcriptomic studies on bacteria treated with diorcinols have shown differential regulation of genes involved in membrane biosynthesis, iron transport, and general metabolism, further supporting the membrane-targeting hypothesis.

Caption: Proposed antibacterial mechanism of Diorcinol compounds.

Cytotoxic Mechanism

The cytotoxic effects of diorcinol compounds against cancer cells are primarily mediated through the induction of apoptosis. This process involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Activation of these pathways leads to a cascade of events, including the release of pro-apoptotic factors from the mitochondria and the activation of caspases, which are the executioners of apoptosis.

Caption: Cytotoxic mechanism of Diorcinol compounds via apoptosis induction.

Experimental Protocols

Isolation and Purification of Diorcinols from Aspergillus versicolor

The following is a general protocol for the isolation and purification of diorcinol compounds from fungal cultures.

Caption: General workflow for the isolation and purification of Diorcinols.

Detailed Methodology:

-

Fungal Culture and Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Aspergillus versicolor.

-

Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a period of 7-14 days to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate. This is typically done multiple times to ensure complete extraction.

-

-

Concentration:

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic techniques for purification. This may include:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Sephadex LH-20 Column Chromatography: Use an appropriate solvent (e.g., methanol) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) for final purification of the diorcinol compounds.

-

-

-

Analysis and Structure Elucidation:

-

Monitor the purification process using Thin-Layer Chromatography (TLC) or analytical HPLC.

-

Characterize the purified compounds using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

-

-

General Procedure for the Synthesis of Diorcinol Analogues via Pd-Catalyzed Diaryl Ether Coupling

The synthesis of the diaryl ether core of diorcinol compounds is often achieved through a Palladium-catalyzed cross-coupling reaction between an appropriately substituted phenol and an aryl halide.

Caption: General workflow for the synthesis of Diorcinol analogues.

Detailed Methodology:

-

Reaction Setup:

-

To an oven-dried reaction vessel, add the substituted phenol, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

-

Solvent Addition and Reaction:

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (several hours to overnight), monitoring the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diaryl ether product.

-

Conclusion

Diorcinol compounds represent a fascinating and promising class of natural products with a rich history and a wide range of biological activities. Their potent antifungal, antibacterial, and cytotoxic properties make them valuable leads for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on diorcinol compounds, from their discovery and isolation to their synthesis and mechanisms of action. Further research into the structure-activity relationships, optimization of synthetic routes, and in-depth investigation of their biological targets will be crucial for unlocking the full therapeutic potential of this remarkable family of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Structure, absolute configuration, and variable-temperature 1H-NMR study of (±)-versiorcinols A–C, three racemates of diorcinol monoethers from the sponge-associated fungus Aspergillus versicolor 16F-11 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Total synthesis of natural products using hypervalent iodine reagents [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Molecular Insight into Gene Response of Diorcinol- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diorcinol E | C19H22O4 | CID 72696571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diorcinol Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of diorcinol and structurally related compounds in various organic solvents. Due to the limited availability of precise quantitative solubility data for diorcinol in public literature, this document focuses on providing qualitative solubility information for a closely related structural analog, 4,4′-dihydroxydiphenyl ether, to offer valuable insights for researchers. Additionally, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific quantitative data for their unique applications.

Understanding Diorcinol and its Solubility

Diorcinol is a phenolic compound with a diphenyl ether backbone. Its structure, featuring hydroxyl groups, suggests a degree of polarity that influences its solubility in different organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more effective for nonpolar solutes. The presence of both aromatic rings (nonpolar) and hydroxyl groups (polar) in diorcinol's structure indicates that its solubility will be dependent on the specific characteristics of the organic solvent.

Solubility Profile of a Diorcinol Analog

In the absence of comprehensive quantitative solubility data for diorcinol, this guide presents the solubility profile of 4,4′-dihydroxydiphenyl ether, a compound with a similar diphenyl ether core and hydroxyl functionalities. This information can serve as a valuable proxy for estimating the solubility behavior of diorcinol.

Table 1: Qualitative Solubility of 4,4′-Dihydroxydiphenyl Ether in Various Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility of 4,4′-Dihydroxydiphenyl Ether |

| Methanol | Alcohol | Slightly Soluble[1][2] |

| Ethanol | Alcohol | Soluble[3] |

| Acetone | Ketone | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Sparingly Soluble[1][2] |

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptors and indicate a relative degree of dissolution. For precise quantitative measurements, it is recommended to perform the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, combining the widely used shake-flask method with gravimetric analysis, provide a robust and reliable approach.

Principle

The shake-flask method is a classical technique for determining the equilibrium solubility of a solute in a solvent. An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined. Gravimetric analysis is a straightforward and accurate method for quantifying the dissolved solute by evaporating the solvent and weighing the remaining solid.

Materials and Apparatus

-

Diorcinol (or the compound of interest)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Desiccator

Procedure

-

Preparation: Accurately weigh a known amount of the organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of diorcinol to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis:

-

Tare a clean, dry evaporating dish on the analytical balance.

-

Transfer the filtered saturated solution into the tared evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of diorcinol to remove any residual solvent.

-

Cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution taken) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination experiment using the shake-flask method and gravimetric analysis.

Caption: A flowchart of the experimental workflow for determining solubility.

References

Health and safety information for handling Diorcinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for Diorcinol. It is intended for use by qualified professionals in a laboratory or research setting. The toxicological properties of Diorcinol have not been fully investigated, and this guide should be used in conjunction with standard laboratory safety practices and a thorough risk assessment. Information on related compounds is included for guidance where specific data for Diorcinol is lacking.

Chemical and Physical Properties

Diorcinol is a naturally occurring diphenyl ether derivative found in some fungi.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C14H14O3 | [3] |

| CAS Number | 20282-75-1 | [3] |

| Molecular Weight | 230.26 g/mol | [4] |

| Appearance | Not specified, likely solid | - |

| Melting Point | Not determined | [5] |

| Boiling Point | Not determined | [5] |

| Solubility | Soluble in methanol | [6] |

Hazard Identification and Classification

There is conflicting information regarding the hazards of Diorcinol. One supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture.[3] However, due to the lack of comprehensive toxicological data, and the known hazards of structurally related compounds like Orcinol and Resorcinol, a cautious approach is warranted.

GHS Hazard Classification (Based on related compounds Orcinol and Resorcinol):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage[7] / H319: Causes serious eye irritation[5] |

| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Central nervous system, Blood), Category 2 (Respiratory system), Category 3 (Respiratory irritation) | H370: Causes damage to organs[7], H371: May cause damage to organs[7], H335: May cause respiratory irritation[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] |

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and personal protective equipment are recommended.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[7][8] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

Hand Hygiene: Wash hands thoroughly after handling.[7]

General Handling Precautions:

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician.[3] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[7] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing.[7][8] Immediately call a POISON CENTER or doctor.[7] |

Experimental Protocols

Detailed experimental protocols for Diorcinol are not widely available. The following are generalized methodologies based on research involving Diorcinol and related compounds.

Isolation of Diorcinol from Fungal Cultures

This protocol is a generalized procedure based on the methods described for isolating secondary metabolites from fungi.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Diorcinol | C14H14O3 | CID 23396613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.nl [fishersci.nl]

Known biological activities of Diorcinol compounds

An In-depth Technical Guide on the Known Biological Activities of Diorcinol Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Diorcinols are a class of naturally occurring diphenyl ether compounds, predominantly isolated from fungi, particularly those of the Aspergillus genus, as well as from lichens and marine-derived microorganisms.[1][2] These compounds are characterized by a core structure of two orcinol (or resorcinol-type) rings linked by an ether bond.[1][3] The structural diversity within this class, often arising from variations in prenylation, oxidation, and other substitutions, leads to a wide array of biological activities.[4] This document provides a comprehensive overview of the known biological activities of diorcinol compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The significant therapeutic potential of these molecules is highlighted across anticancer, antimicrobial, and anti-inflammatory applications.[2][5]

Anticancer and Cytotoxic Activity

Several diorcinol compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2] This activity is a significant area of research, with studies aiming to elucidate the mechanisms and identify lead compounds for anticancer drug development.[5][6]

Quantitative Data: Cytotoxicity

The in vitro cytotoxic activity of various diorcinol compounds has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) and percentage inhibition are summarized below.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Diorcinol N (DN) | A3 (Lymphoblastic Leukemia) | % Inhibition | ~80% at 5 µM | [6] |

| Jurkat (Lymphoblastic Leukemia) | % Inhibition | ~90% at 5 µM | [6] | |

| MCF-7 (Breast Cancer) | % Inhibition | ~75% at 5 µM | [6] | |

| MDA-MB-231 (Breast Cancer) | % Inhibition | ~50% at 5 µM | [6] | |

| DU-145 (Prostate Cancer) | % Inhibition | ~70% at 5 µM | [6] | |

| PC-3 (Prostate Cancer) | % Inhibition | ~60% at 5 µM | [6] | |

| A549 (Lung Cancer) | % Inhibition | ~70% at 5 µM | [6] | |

| HCC827 (Lung Cancer) | % Inhibition | ~60% at 5 µM | [6] | |

| HeLa (Cervical Cancer) | % Inhibition | ~60% at 5 µM | [6] | |

| Unnamed Diorcinol | NCI-H460 (Lung Cancer) | % Inhibition | 90% at 200 µM | [7] |

| (from A. sydowii) | HepG2 (Liver Cancer) | % Inhibition | 55% at 200 µM | [7] |

| MCF-7 (Breast Cancer) | % Inhibition | 57% at 200 µM | [7] | |

| MDA-MB-231 (Breast Cancer) | % Inhibition | 78% at 200 µM | [7] | |

| U87MG (Glioblastoma) | IC50 | 4.4 µM | [7] | |

| U251 (Glioblastoma) | IC50 | 6.2 µM | [7] | |

| Prenylated Indole Alkaloid | FADU (Pharyngeal Carcinoma) | IC50 | 0.43 ± 0.03 μM | [6] |

| (Diorcinol-related) |

Mechanism of Action

While the precise anticancer mechanisms for many diorcinols are still under investigation, some related fungal metabolites offer clues. For instance, eurochevalierine, another fungal product, has been shown to inhibit sirtuins 1 and 2, which are NAD+-dependent histone deacetylases involved in cell proliferation and apoptosis.[5] The cytotoxic effects of diorcinols are likely multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, or other signaling pathway disruptions.[8]

Antimicrobial Activity

Diorcinols exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm effects.[1][9] This makes them promising candidates for developing new agents to combat infectious diseases and drug resistance.

Antibacterial Activity

Diorcinols have shown notable efficacy against Gram-positive bacteria.[4] In contrast, their activity against Gram-negative bacteria is often limited.[1]

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Diorcinol D | Staphylococcus aureus | MIC | 4-8 | [4] |

| Enterococcus faecalis | MIC | 4-8 | [4] | |

| Diorcinol I | Staphylococcus aureus | MIC | 4-8 | [4] |

| Enterococcus faecalis | MIC | 4-8 | [4] | |

| Diorcinol | Chromobacterium violaceum | MIC | 12.50 | [7] |

| Staphylococcus aureus | MIC | 12.50 | [7] | |

| Enterococcus faecalis | MIC | 6.25 | [7] | |

| Salmonella choleraesuis | MIC | 25.00 | [7] | |

| Violaceols & Diorcinol | A. avenae subsp. cattleyae | MIC | 6.3 - 25 | [9] |

| D. chrysanthemi | MIC | 6.3 - 25 | [9] | |

| P. carotovorum subsp. carotovorum | MIC | 6.3 - 25 | [9] |

| | R. solanacearum | MIC | 6.3 - 25 |[9] |

Antifungal Activity

Diorcinol compounds, particularly Diorcinol D, have been identified as potent fungicidal agents against clinically relevant Candida species.[10][11]

Quantitative Data: Antifungal Activity

| Compound | Fungal Strain | Activity Metric | Value (mg/L or µg/mL) | Reference |

|---|---|---|---|---|

| Diorcinol D (DD) | Candida albicans (SC5314) | MIC80 | 8 | [12] |

| C. krusei (CK3) | MIC80 | 32 | [12] | |

| C. tropicalis (CT2) | MIC80 | 16 | [12] | |

| C. glabrata (CG1) | MIC80 | 32 | [12] | |

| C. parapsilosis (CP1) | MIC80 | 16 | [12] | |

| Diorcinol | Candida albicans | MIC | 6.25 | [7] |

| Violaceols & Diorcinol | Magnaporthe oryzae | MIC | 6.3 - 25 | [9] |

| | Phytophthora infestans | MIC | 6.3 - 25 |[9] |

Mechanism of Antifungal Action: Diorcinol D Studies on Diorcinol D (DD) have revealed a multi-pronged mechanism against Candida albicans.[12] DD rapidly disrupts the fungal cell membrane, leading to increased permeability.[11][12] This is followed by a significant accumulation of intracellular reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction and ultimately leads to cell death.[12] This fungicidal action is notably rapid, with maximal activity observed within 30 minutes of exposure.[11][12]

Antibiofilm Activity

Certain diorcinols are effective at reducing and altering the architecture of bacterial biofilms, which are notoriously difficult to treat. Diorcinol D and I, for example, have shown significant antibiofilm activity against the emerging pathogen Stenotrophomonas maltophilia.[1] Diorcinol D achieved a 54% reduction in biofilm thickness.[1] This activity appears to be linked to a strong effect on cell viability within the biofilm matrix.[1]

Other Biological Activities

Beyond their potent antimicrobial and anticancer effects, diorcinol-related compounds have been investigated for other important biological activities.

Anti-inflammatory and Immunomodulatory Activity

While direct and extensive studies on the anti-inflammatory properties of diorcinols are emerging, related natural compounds provide a strong basis for this potential.[13][14] Phenolic compounds, the broader class to which diorcinols belong, are well-known for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), as well as the inhibition of pro-inflammatory enzymes and cytokines.[15][16]

Osteoclastogenesis Inhibitory Activity

Diorcinol, along with related compounds isolated from the marine fungus Aspergillus versicolor, has been shown to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells.[17] Furthermore, the related compound 3,7-dihydroxy-1,9-dimethyldibenzofuran was found to inhibit RANKL-induced osteoclast differentiation in bone marrow macrophages, a process critically dependent on the NF-κB pathway.[17] This suggests a potential therapeutic application for diorcinols in bone diseases characterized by excessive bone resorption, such as osteoporosis.

Antioxidant Activity

As phenolic compounds, diorcinols are presumed to possess antioxidant properties.[18] The phenolic hydroxyl groups can act as hydrogen donors to neutralize free radicals, thereby mitigating oxidative stress.[18] This activity is a common feature of natural phenols and contributes to their protective effects against various pathologies.[19]

Enzyme Inhibitory Activity

The ability of natural products to inhibit enzymes is a cornerstone of drug discovery.[20][21] While specific enzyme inhibition targets for most diorcinols are not yet fully characterized, the general class of fungal metabolites has shown activity against enzymes like sirtuins.[5] The structural features of diorcinols make them plausible candidates for inhibiting various enzymes, such as cholinesterases, tyrosinase, or metabolic enzymes like α-amylase and α-glucosidase, though further specific research is required.[20][22][23]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of diorcinol compounds.

Cytotoxicity Assay (CCK-8 Method)

This protocol is adapted from the methodology used to assess the cytotoxicity of Diorcinol N.[6]

-

Cell Culture: Human tumor cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diorcinol compound (e.g., 3.125 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450-490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Micro-broth Dilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of diorcinol compounds.[7]

-

Inoculum Preparation: A suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The diorcinol compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For fungi, the MIC80 (80% inhibition) may be determined spectrophotometrically.[12]

Fungal ROS Accumulation Assay

This protocol, adapted from studies on Diorcinol D, measures the generation of intracellular ROS.[12]

-

Cell Preparation: C. albicans cells are grown to the mid-log phase, harvested, washed, and resuspended in PBS to a density of 1 x 10^7 cells/mL.

-

Probe Loading: The cells are incubated with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Compound Treatment: The cells are then treated with the diorcinol compound at its MIC or other relevant concentrations.

-

Measurement: The fluorescence intensity is measured immediately and at various time points using a spectrofluorometer or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

Diorcinol compounds represent a structurally diverse and biologically active class of natural products. The existing body of research demonstrates their significant potential, particularly as anticancer and antifungal agents. The fungicidal mechanism of Diorcinol D, involving membrane disruption and ROS accumulation, provides a compelling model for the development of new antifungal drugs to combat resistant pathogens. Similarly, the potent cytotoxicity of various diorcinols against a range of cancer cell lines warrants further investigation into their specific molecular targets and signaling pathways.

Future research should focus on:

-

Total Synthesis and Analogue Development: The total synthesis of promising diorcinols will enable the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.[4]

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for anticancer and anti-inflammatory activities is crucial for rational drug design.

-

In Vivo Efficacy and Toxicity: Promising compounds must be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Exploring Synergistic Combinations: Investigating the synergistic effects of diorcinols with existing drugs, such as the observed synergy between Diorcinol D and fluconazole, could lead to more effective combination therapies.[1]

References

- 1. Molecular Insight into Gene Response of Diorcinol- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Anti‐MRSA Active Diorcinols and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Diorcinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diorcinol derivatives, a class of polyketide-derived diaryl ethers, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include antifungal, antibacterial, cytotoxic, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.[1][2][3] Traditional methods for the synthesis of these complex molecules often involve harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of catalysts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency, aligning with the principles of green chemistry.[4][5]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of select Diorcinol derivatives. It includes a copper-catalyzed diaryl etherification method and a catalyst-free nucleophilic aromatic substitution (SNAr) approach. Furthermore, it visualizes the general synthetic workflow and key biological signaling pathways associated with these compounds.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of Diorcinol derivatives, providing a clear comparison of different reaction conditions and outcomes.

Table 1: Microwave-Assisted Cu-Catalyzed Diaryl Etherification of Prenylated Diresorcinols [4]

| Entry | Diorcinol Derivative | Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Diaryl Ether Intermediate (7a precursor) | Prenylated Phenol (5) + Methyl 2-iodo-4,6-dimethoxybenzoate (6a) | 10 mol% CuI / 10 mol% N-(2-fluorophenyl)picolinamide | 2 equiv. K₃PO₄ | CH₃CN | 120 | 30 min | 85 |

| 2 | Diaryl Ether Intermediate (7b precursor) | Prenylated Phenol (5) + Methyl 2-bromo-4,6-dimethoxybenzoate (6b) | 10 mol% CuI / 10 mol% N-(2-fluorophenyl)picolinamide | 2 equiv. K₃PO₄ | CH₃CN | 120 | 30 min | 88 |

Table 2: Microwave-Assisted Demethylation for the Synthesis of Diorcinol I and Leotiomycene B [4]

| Entry | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Diorcinol I (1a) | Diaryl Ether (7a) | 1-dodecanethiol (3 equiv.), NaOH (6 equiv.) | NMP | 100 | 1.5 h | 83 |

| 2 | Leotiomycene B (1b) | Diaryl Ether (7b) | 1-dodecanethiol (3 equiv.), NaOH (6 equiv.) | NMP | 120 | 1 h | 75 |

Table 3: Catalyst-Free Microwave-Assisted SNAr Synthesis of Diaryl Ethers [6][7]

| Entry | Phenol | Aryl Halide | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Orcinol | 2,4-Dinitrofluorobenzene | K₂CO₃ | DMSO | Reflux | 5 | 95 |

| 2 | Resorcinol | 2,4-Dinitrofluorobenzene | K₂CO₃ | DMSO | Reflux | 5 | 98 |

Experimental Protocols

Protocol 1: Microwave-Assisted Cu-Catalyzed Synthesis of Diorcinol I

This protocol is divided into two main steps: the copper-catalyzed diaryl etherification and the subsequent demethylation.

Step 1: Synthesis of the Diaryl Ether Intermediate [4]

-

To a 10 mL microwave vessel, add the prenylated phenol (1.0 equiv.), the aryl halide (e.g., methyl 2-iodo-4,6-dimethoxybenzoate) (1.0 equiv.), copper(I) iodide (CuI) (0.1 equiv.), and N-(2-fluorophenyl)picolinamide (0.1 equiv.).

-

Add potassium phosphate (K₃PO₄) (2.0 equiv.) and acetonitrile (CH₃CN) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30 minutes.

-

After cooling, quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the diaryl ether intermediate.

Step 2: Demethylation to Yield Diorcinol I [4]

-

In a microwave vessel, dissolve the purified diaryl ether intermediate (1.0 equiv.) in N-methyl-2-pyrrolidone (NMP).

-

Add 1-dodecanethiol (3.0 equiv.) and sodium hydroxide (NaOH) (6.0 equiv.).

-

Seal the vessel and irradiate in the microwave reactor at 100 °C for 1.5 hours.

-

After cooling, quench the reaction with 1 N aqueous HCl.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield Diorcinol I.

Protocol 2: Catalyst-Free Microwave-Assisted SNAr Synthesis of a Diorcinol Analog

This protocol describes a general method for the synthesis of diaryl ethers that can be adapted for Diorcinol analogs.

-

In a microwave-safe vessel, combine the substituted orcinol or resorcinol derivative (1.0 equiv.), an electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene) (1.0 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Place the vessel in a microwave reactor and irradiate at reflux temperature for 5-10 minutes.[6][7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from an appropriate solvent to obtain the purified diaryl ether.

Visualizations

Experimental Workflow

Biological Signaling Pathways

References

- 1. Molecular Insight into Gene Response of Diorcinol- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst [organic-chemistry.org]

- 7. Microwave-assisted synthesis of diaryl ethers without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Purity Diorcinol Extraction from Aspergillus versicolor

Abstract

Diorcinol and its derivatives, secondary metabolites produced by the fungus Aspergillus versicolor, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2][3][4] This application note provides a comprehensive and detailed protocol for the laboratory-scale extraction and purification of Diorcinol from Aspergillus versicolor cultures. The methodology covers fungal cultivation, solvent-based extraction of the crude metabolite mixture, and a multi-step chromatographic purification process to achieve high purity. This guide is intended for researchers, scientists, and drug development professionals working on natural product discovery and development.

Introduction

Aspergillus versicolor is a versatile fungus known to produce a wide array of bioactive secondary metabolites, including various diphenyl ethers like Diorcinol.[1][2] These compounds are of significant interest to the pharmaceutical and agrochemical industries for their potential as lead compounds in drug discovery. The successful isolation of these target molecules is a critical first step in their evaluation and development.

This protocol outlines a robust and reproducible workflow for obtaining Diorcinol from A. versicolor fermentation cultures. The procedure involves solid-phase fermentation, which often enhances the production of secondary metabolites, followed by systematic extraction and purification using a combination of column chromatography techniques.

Experimental Workflow

The overall experimental process for Diorcinol extraction and purification is illustrated below. The workflow begins with the large-scale fermentation of Aspergillus versicolor, followed by extraction of the biomass and subsequent chromatographic purification to isolate the target compound.

Figure 1: Experimental workflow for the extraction and purification of Diorcinol.

Materials and Reagents

-

Fungal Strain: Aspergillus versicolor (e.g., GXIMD 02518, ZLN-60)[2][5]

-

Media:

-

Potato Dextrose Agar (PDA)

-

Müller Hinton Broth (MB) or similar seed culture medium

-

Rice Solid Medium (e.g., 100g rice, 0.3g corn steep liquor, 3g artificial sea salt, 150mL H₂O per flask)[5]

-

-

Solvents (Analytical or HPLC Grade):

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Petroleum Ether

-

Acetonitrile (ACN)

-

Deionized Water

-

-

Chromatography Supplies:

-

Silica Gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Reversed-Phase C18 Silica Gel

-

TLC Plates (Silica Gel 60 F₂₅₄)

-

Semi-preparative HPLC column (C18)

-

Detailed Experimental Protocol

Fungal Cultivation

-

Strain Activation: Culture the Aspergillus versicolor strain on Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 7 days until sufficient sporulation is observed.[5]

-

Seed Culture Preparation: Inoculate a 250 mL flask containing 100 mL of a suitable liquid seed medium (e.g., Müller Hinton Broth). Incubate at 25°C on a rotary shaker at 180 rpm for 3 days to generate a dense mycelial suspension.[5]

-